molecular formula C8H7N3O2 B1420207 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole CAS No. 1185320-30-2

6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole

Cat. No. B1420207
M. Wt: 177.16 g/mol
InChI Key: NAMMFDOALFUXLI-UHFFFAOYSA-N
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Description

“6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole” is a chemical compound with the molecular formula C8H7N3O2 . It is a solid substance .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazole-Substituted Derivatives : The compound is involved in the synthesis of 1,2,3-triazole and 1H-1,2,3-benzotriazole-substituted derivatives, demonstrating its utility in creating diverse chemical structures (Huang et al., 2019).

  • Applications in Diverse Areas : Benzotriazoles, including 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole, have broad applications in medicinal chemistry, organic synthesis, metallurgical applications, aircraft deicing, brake fluids, and as antifog agents in photography (Gurram et al., 2015).

  • Biotransformation Insights : Studies on the biotransformation of benzotriazoles highlight the diverse range of possible reaction pathways including oxidation, alkylation, and hydroxylation, indicating significant roles in biological and environmental processes (Huntscha et al., 2014).

  • Degradation and Environmental Impact : Research on the degradation of benzotriazoles like 1H-benzotriazole using ultraviolet activating persulfate provides insights into environmental remediation processes and their impact on reducing toxicity in water bodies (Ye et al., 2018).

Chemical Analysis and Methodologies

  • Mass Spectral Analysis : The compound's relevance in mass spectrometry for the analysis of various benzotriazole derivatives is significant, aiding in the differentiation between linear and angular isomers (Takakis et al., 1999).

  • Novel Syntheses of Benzothiazepines and Benzoxazepines : Its derivatives are used in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing its versatility in producing novel chemical compounds (Katritzky et al., 2001).

  • Photopolymerization Applications : Benzotriazole derivatives, including 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole, have been shown to be efficient photosensitizers in the polymerization of epoxide and vinyl monomers, underscoring their importance in materials science (Bulut et al., 2011).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current resources .

properties

IUPAC Name

6,7-dihydro-2H-[1,4]dioxino[2,3-f]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-2-13-8-4-6-5(9-11-10-6)3-7(8)12-1/h3-4H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMMFDOALFUXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=NNN=C3C=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241767
Record name 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole

CAS RN

1185320-30-2
Record name 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185320-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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